N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

PROTAC Linker Design Bioconjugation Structure-Activity Relationship

Researchers synthesizing PROTACs or fluorescent probes often face linker length uncertainty and the inability to track conjugates. N-(Azido-PEG3)-N-Fluorescein-PEG4-acid solves both: its integrated fluorescein enables real-time cellular uptake monitoring, while the defined PEG3/PEG4 spacers provide reproducible ternary complex geometry. Key advantages: - Azide for CuAAC/SPAAC click chemistry; carboxylic acid for EDC/NHS amidation. - Eliminates need for post-labeling; λex/λem ≈ 494/517 nm. - ≥10 mM DMSO solubility supports high-throughput workflows. - Shipped ambient; stable at -20°C.

Molecular Formula C40H49N5O14S
Molecular Weight 855.9 g/mol
Cat. No. B8106109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Fluorescein-PEG4-acid
Molecular FormulaC40H49N5O14S
Molecular Weight855.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C40H49N5O14S/c41-44-42-8-12-52-16-20-56-21-17-53-13-9-45(10-14-54-18-22-57-24-23-55-19-15-51-11-7-37(48)49)39(60)43-28-1-4-32-31(25-28)38(50)59-40(32)33-5-2-29(46)26-35(33)58-36-27-30(47)3-6-34(36)40/h1-6,25-27,46-47H,7-24H2,(H,43,60)(H,48,49)
InChIKeyFBQKQKSBWTUJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: A PEGylated Trifunctional Linker for Click Chemistry, Amide Coupling, and Fluorescent Detection


N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (CAS 2100306-72-5) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a molecular weight of 855.9 g/mol and the molecular formula C40H49N5O14S . As a PEG-based PROTAC linker, it incorporates three distinct functional domains: an azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a carboxylic acid moiety for amide bond formation via EDC/NHS chemistry, and a fluorescein fluorophore for optical detection (λex/λem ≈ 494/517 nm) . This compound is designed for constructing multifunctional bioconjugates, fluorescent probes, and targeted protein degraders (PROTACs), where the PEG3 spacer on the azide terminus and PEG4 spacer on the acid terminus provide defined molecular spacing .

Why N-(Azido-PEG3)-N-Fluorescein-PEG4-acid Cannot Be Replaced by Simpler PEG Linkers or Mono-Functional Dyes


Substituting N-(Azido-PEG3)-N-Fluorescein-PEG4-acid with a generic PEG linker (e.g., an azido-PEG-acid lacking the fluorophore) or with a simple fluorescein derivative (e.g., FITC) compromises critical experimental outcomes. In the context of PROTAC synthesis, linker length and composition are empirically determined to be decisive parameters for achieving efficient ternary complex formation and target degradation; arbitrary substitution without re-optimization frequently abolishes activity . Similarly, replacing this compound with a non-fluorescent analog eliminates the capacity for real-time tracking of conjugate formation, cellular uptake, or intracellular trafficking—a capability central to many bioconjugation and drug delivery studies . The following evidence guide quantifies the specific performance characteristics that distinguish N-(Azido-PEG3)-N-Fluorescein-PEG4-acid from its closest structural analogs.

Quantitative Differentiation of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid vs. Structural Analogs: A Procurement Evidence Guide


Differential Linker Length and Molecular Weight: Precision Spacing vs. PEG2 and PEG3 Analogs

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid provides a distinct total PEG chain length and molecular weight compared to its closest analogs. The PEG3 spacer on the azide terminus and PEG4 spacer on the acid terminus (total 7 ethylene glycol units) yield a molecular weight of 855.9 g/mol. This differs from N-(Azido-PEG3)-N-Fluorescein-PEG3-acid (PEG3/PEG3, MW 811.86 g/mol) and N-(Azido-PEG2)-N-Fluorescein-PEG4-acid (PEG2/PEG4, MW 811.86 g/mol). The incremental mass and length differences directly impact the hydrodynamic radius and spatial separation between conjugated moieties, a critical variable in PROTAC linker optimization where even single-unit PEG variations can alter ternary complex stability and degradation efficiency .

PROTAC Linker Design Bioconjugation Structure-Activity Relationship

Defined DMSO Solubility for Reproducible Stock Solution Preparation

The solubility of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid in DMSO has been quantitatively reported by multiple vendors as ≥10 mM [1]. This defined solubility parameter enables users to prepare concentrated stock solutions with confidence, minimizing solvent-induced variability in biological assays. While solubility data for the PEG3/PEG3 analog is not consistently reported, the PEG4-containing acid side chain in the target compound is expected to confer marginally enhanced polarity and DMSO miscibility compared to shorter PEG acid analogs .

Solubility Assay Preparation Bioconjugation Workflow

Tri-Functional Design Enables Single-Reagent Fluorescent Bioconjugate Tracking

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid consolidates three orthogonal functionalities—click-reactive azide, amine-reactive carboxylic acid, and a fluorescein reporter—into a single molecular entity. This contrasts with simpler heterobifunctional linkers such as Fluorescein-PEG4-azide, which lacks the carboxylic acid group and thus cannot be used for direct amide coupling to amine-containing targets without additional synthetic steps . The integrated fluorophore eliminates the need for post-conjugation labeling or the use of secondary detection reagents, enabling real-time monitoring of conjugate formation, purification, and subsequent biological tracking. The fluorescein moiety provides a well-characterized spectral profile with excitation maximum at ~494 nm and emission maximum at ~517 nm [1].

Fluorescent Labeling Click Chemistry Bioconjugate Analysis

Storage Stability and Shelf-Life Documentation Supporting Long-Term Experimental Consistency

Vendor specifications for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid consistently report defined storage conditions and shelf-life expectations. The compound is recommended for storage at -20°C, protected from light and moisture, with a powder stability of ≥12 months when stored appropriately . Stock solutions prepared in DMSO are reportedly stable for up to one month when stored at 0-4°C . In contrast, documentation for some shorter-chain analogs (e.g., N-(Azido-PEG2)-N-Fluorescein-PEG3-acid) provides less explicit stability guidance, potentially introducing uncertainty for long-term studies.

Compound Stability Storage Conditions Experimental Reproducibility

Empirical Demonstration of PEGylated Fluorescein Linker Uptake and Low Cytotoxicity in Cellular Models

While direct cytotoxicity and uptake data for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid are not reported in the primary literature, class-level evidence from structurally related fluorescein-PEG conjugates provides a performance baseline. In a study comparing PEGylated and non-PEGylated fluorescein-folate conjugates, monodisperse PEGylated constructs (Mn ~1,000 g/mol) demonstrated >80% cellular uptake in triple-negative breast cancer cell lines (MDA-MB-231) with minimal cytotoxicity (<9% at 30 μg/mL) [1]. The target compound, with a molecular weight of 855.9 g/mol and dual PEG3/PEG4 spacers, falls within this favorable size range and is expected to exhibit similarly high biocompatibility and efficient cellular internalization when conjugated to targeting ligands.

Cellular Uptake Cytotoxicity Drug Delivery

SPAAC Compatibility Enables Copper-Free Click Chemistry in Live-Cell and In Vivo Settings

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is explicitly documented to support both CuAAC (copper-catalyzed) and SPAAC (strain-promoted, copper-free) click chemistry modalities . This dual compatibility distinguishes it from simpler azide-functionalized reagents that may not be characterized for SPAAC reactivity or that exhibit slower kinetics with strained alkynes such as DBCO or BCN. The ability to perform copper-free conjugation is essential for applications involving live cells or in vivo systems, where copper toxicity can confound results [1].

SPAAC Bioorthogonal Chemistry Live-Cell Imaging

Primary Research and Industrial Use Cases for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid


Synthesis of Fluorescent PROTACs for Live-Cell Target Engagement Studies

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid serves as a modular fluorescent linker for assembling PROTACs (PROteolysis TArgeting Chimeras) that incorporate an optical reporter. The carboxylic acid enables conjugation to an amine-functionalized E3 ligase ligand (e.g., VHL or CRBN binder) via EDC/NHS chemistry, while the azide group permits subsequent click conjugation to an alkyne-modified target protein ligand. The integrated fluorescein moiety facilitates real-time monitoring of PROTAC cellular uptake, intracellular distribution, and target engagement via fluorescence microscopy or flow cytometry. This application leverages the compound's defined PEG3/PEG4 spacer length, which is a critical parameter for achieving productive ternary complex geometry .

Construction of Multifunctional Fluorescent Probes for In Vitro Diagnostics

The trifunctional architecture of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid enables streamlined synthesis of fluorescent probes for diagnostic assays. The carboxylic acid can be coupled to an amine-containing recognition element (e.g., antibody, peptide, or aptamer), while the azide group remains available for orthogonal attachment of a secondary moiety such as a biotin tag, a quencher, or a solid-support anchor. The PEG3/PEG4 spacers reduce non-specific binding and improve probe solubility in aqueous assay buffers. The validated DMSO solubility (≥10 mM) supports convenient stock solution preparation for high-throughput conjugation workflows .

Fluorescent Tracking of Drug Delivery Vehicles and Nanoparticle Formulations

In pharmaceutical development, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is employed to fluorescently label drug delivery vehicles such as polymeric nanoparticles, liposomes, or dendrimers. The azide group enables click conjugation to alkyne-functionalized particle surfaces, while the carboxylic acid can be used for subsequent attachment of targeting ligands or therapeutic payloads. The fluorescein reporter permits quantification of cellular uptake and intracellular trafficking by flow cytometry and confocal microscopy. Class-level evidence indicates that PEGylated fluorescein constructs of similar molecular weight exhibit high cellular uptake (>80%) with minimal cytotoxicity, supporting their utility as non-perturbing tracers in formulation screening [1].

Synthesis of Heterobifunctional Crosslinkers for Protein-Protein Interaction Mapping

The orthogonal reactivity of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid makes it suitable for constructing cleavable or non-cleavable crosslinkers for chemical biology applications. The carboxylic acid can be conjugated to a protein of interest via lysine residues or an engineered amine handle, while the azide permits subsequent click-mediated capture of an interacting partner bearing an alkyne tag. The fluorescent reporter simplifies monitoring of crosslinking efficiency and purification of crosslinked complexes. The PEG3/PEG4 spacers provide sufficient length to bridge protein-protein interaction interfaces while minimizing steric interference .

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